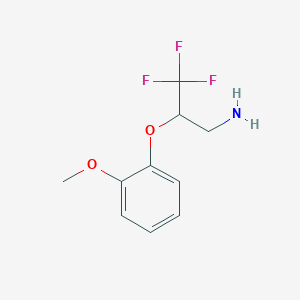
3,3,3-Trifluoro-2-(2-methoxy-phenoxy)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(2-methoxy-phenoxy)-propylamine is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group, a methoxyphenyl group, and a propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(2-methoxy-phenoxy)-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 3,3,3-trifluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol group.
Coupling Reaction: The deprotonated phenol is then reacted with 3,3,3-trifluoropropylamine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(2-methoxy-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3,3,3-Trifluoro-2-(2-methoxy-phenoxy)-propylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(2-methoxy-phenoxy)-propylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group can interact with aromatic residues in proteins, while the propylamine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-(2-hydroxy-phenoxy)-propylamine
- 3,3,3-Trifluoro-2-(2-chloro-phenoxy)-propylamine
- 3,3,3-Trifluoro-2-(2-nitro-phenoxy)-propylamine
Uniqueness
3,3,3-Trifluoro-2-(2-methoxy-phenoxy)-propylamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy ring, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(2-methoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-7-4-2-3-5-8(7)16-9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
VCTDWTRYKVQDDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea](/img/structure/B14859938.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14859953.png)

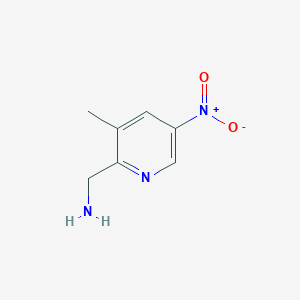
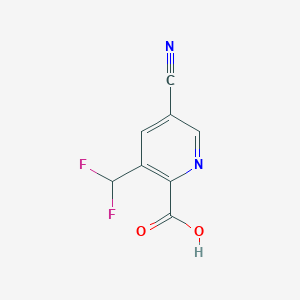
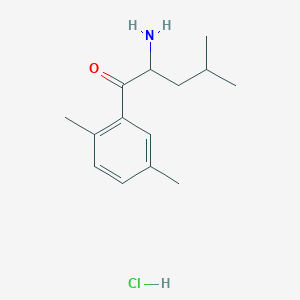
![[(1S,1'S,3'R,5R,6S,7S,9S)-7-hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B14859995.png)
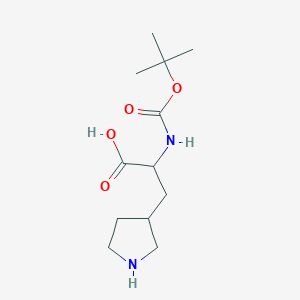
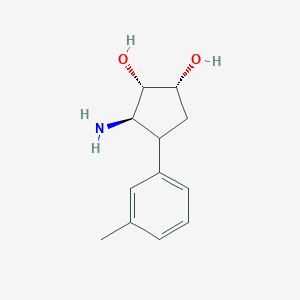
![3-(3-Aminopropoxy)-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol](/img/structure/B14860002.png)
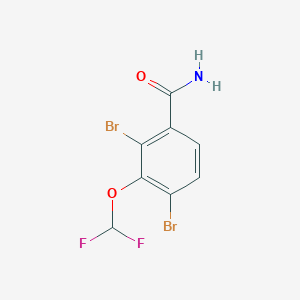

![[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine](/img/structure/B14860020.png)
